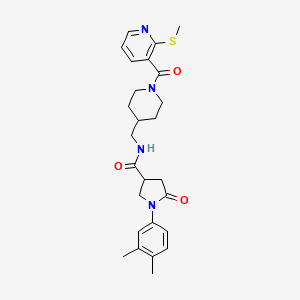
1-(3,4-dimethylphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3,4-dimethylphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring, a piperidine moiety, and a dimethylphenyl group. Its molecular formula is C20H26N4O2S, which contributes to its unique biological interactions.
Antimicrobial Activity
Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests it may possess activity against multidrug-resistant pathogens. For instance, related compounds have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Active | 64 |
| Acinetobacter baumannii | Active | 128 |
| Klebsiella pneumoniae | Active | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that similar derivatives exhibit cytotoxic effects on various cancer cell lines. Notably, one study reported significant activity against A549 human lung cancer cells, with IC50 values indicating potent inhibition of cell proliferation .
The proposed mechanism of action for the biological activity of this compound involves modulation of specific cellular pathways. It is hypothesized that the compound acts as an agonist for certain receptors involved in cell signaling pathways related to inflammation and cancer progression. In particular, the interaction with the thrombopoietin receptor has been highlighted as a potential pathway for enhancing platelet production in thrombocytopenia .
Case Studies
- Antimicrobial Resistance : A study focusing on the antimicrobial efficacy of related compounds demonstrated their effectiveness against resistant strains. The findings support the exploration of this compound as a potential candidate in overcoming antibiotic resistance .
- Cytotoxicity in Cancer Models : In another case study, derivatives were tested across multiple cancer cell lines, revealing that modifications to the core structure significantly affected their cytotoxic profiles. The most effective derivatives showed IC50 values lower than those of standard chemotherapeutics .
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-17-6-7-21(13-18(17)2)30-16-20(14-23(30)31)24(32)28-15-19-8-11-29(12-9-19)26(33)22-5-4-10-27-25(22)34-3/h4-7,10,13,19-20H,8-9,11-12,14-16H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHVABKJOKQPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)C4=C(N=CC=C4)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













